molecular formula C14H17N3O4 B2561140 ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 1403233-66-8

ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2561140
CAS No.: 1403233-66-8
M. Wt: 291.307
InChI Key: VRWMMKCOFUBKLL-UHFFFAOYSA-N
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Description

Ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:

    Formation of the Azide: The starting material, 2-hydroxy-2-(2-methoxyphenyl)ethyl bromide, is reacted with sodium azide in a suitable solvent such as dimethylformamide (DMF) to form the corresponding azide.

    Cycloaddition Reaction: The azide is then reacted with ethyl propiolate in the presence of a copper(I) catalyst (e.g., copper(I) bromide) to form the triazole ring.

    Esterification: The resulting triazole intermediate is then esterified with ethanol in the presence of a suitable acid catalyst to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial, antifungal, and anticancer compounds.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Materials Science: It is utilized in the development of novel materials with specific properties, such as polymers and coatings.

    Industry: The compound can be used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives such as:

    1,2,3-Triazole-4-carboxylic acid: Lacks the ethyl ester and hydroxyphenyl groups, resulting in different chemical properties and applications.

    1,2,3-Triazole-4-carboxamide: Contains an amide group instead of an ester, which can affect its reactivity and biological activity.

    1,2,3-Triazole-4-methyl ester: Similar structure but with a methyl ester group, leading to variations in solubility and stability.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-3-21-14(19)11-8-17(16-15-11)9-12(18)10-6-4-5-7-13(10)20-2/h4-8,12,18H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWMMKCOFUBKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC(C2=CC=CC=C2OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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